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Compound of Interest

1,2,2,6,6-Pentamethylpiperidin-4-
Compound Name:
one

Cat. No.: B1347279

An In-depth Technical Guide to 1,2,2,6,6-
Pentamethylpiperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2,6,6-Pentamethylpiperidin-4-one, a derivative of piperidine, is a key synthetic
intermediate with significant applications in the development of Hindered Amine Light
Stabilizers (HALS) and as a building block in medicinal chemistry. Its sterically hindered
structure imparts unique properties to its derivatives, making it a valuable precursor for a range
of specialized chemicals. This guide provides a comprehensive overview of its molecular
structure, physicochemical properties, synthesis, and spectral characteristics.

Molecular Structure and Formula

The molecular structure of 1,2,2,6,6-Pentamethylpiperidin-4-one consists of a piperidine ring
with a ketone group at the 4-position. The nitrogen atom is methylated, and the carbon atoms
at positions 2 and 6 are each substituted with two methyl groups.

e Molecular Formula: C10H1sNO

e |[UPAC Name: 1,2,2,6,6-Pentamethylpiperidin-4-one
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e CAS Number: 5554-54-1
e Molecular Weight: 169.26 g/mol

The presence of the five methyl groups, particularly the gem-dimethyl groups adjacent to the
nitrogen, creates significant steric hindrance around the amine functionality. This structural
feature is crucial for the function of HALS derived from this molecule.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for 1,2,2,6,6-Pentamethylpiperidin-

4-one.
Property Value Reference
Molecular Weight 169.26 g/mol
Boiling Point 230-231 °C
Density 0.949 g/mL at 25 °C
Refractive Index (n20/D) 1.476

Predicted *H NMR Spectral Data (400 MHz, CDCls)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~2.40 s 4H -CH2-C(0)-CHa-
~2.25 S 3H N-CHs
~1.15 s 12H 2,2,6,6-(CH3)a

* Interpretation: The 'H NMR spectrum is expected to be relatively simple due to the high
symmetry of the molecule. The four protons on the carbon atoms adjacent to the carbonyl
group (C3 and C5) are chemically equivalent and should appear as a singlet. The three
protons of the N-methyl group will also produce a singlet. The twelve protons of the four
methyl groups at the 2 and 6 positions are also equivalent and will give a single, strong
singlet.
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Chemical Shift (ppm) Assighment
~210 C=0 (C4)

55 -CHz- (C3, C5)
~50 C(CH3)2 (C2, C6)
~40 N-CHs

~30 C(CHs)2

e Interpretation: The 13C NMR spectrum will show a characteristic peak for the carbonyl carbon

in the downfield region. The carbons of the piperidine ring and the methyl groups will appear

in the upfield region. The two methylene carbons (C3 and C5) are equivalent, as are the two

quaternary carbons (C2 and C6) and the four methyl carbons attached to them. The N-

methyl carbon will have a distinct chemical shift.

Predicted Infrared (IR) SpectralData

Wavenumber (cm—?) Intensity Assignment
~2970-2850 Strong C-H stretching (alkane)
~1715 Strong C=0 stretching (ketone)

] C-H bending (methylene and
~1460 Medium

methyl)

~1365 Medium C-H bending (gem-dimethyl)
~1250 Medium C-N stretching

« Interpretation: The IR spectrum will be dominated by a strong absorption band corresponding

to the C=0 stretching of the ketone. The C-H stretching and bending vibrations of the methyl

and methylene groups will also be prominent. The C-N stretching vibration is expected to be

in the fingerprint region.

Predicted Mass Spectrometry Data
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miz Relative Intensity Possible Fragment

169 Moderate [M]* (Molecular lon)

154 Strong [M - CHs]*

83 Very Strong [M - C4aHoNOJ™* or [CsHoN]™*
58 Strong [CsHsN]*

 Interpretation: The mass spectrum is expected to show a molecular ion peak at m/z 169. The
most abundant fragment (base peak) is likely to result from the alpha-cleavage of a methyl
group, leading to a stable ion at m/z 154. Further fragmentation of the ring can lead to
various smaller ions, with the fragment at m/z 83 being particularly stable due to the
formation of a resonance-stabilized species.

Experimental Protocols: Synthesis of 1,2,2,6,6-
Pentamethylpiperidin-4-one

The synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one is most commonly achieved through
the N-methylation of 2,2,6,6-tetramethyl-4-piperidone. The following protocol is based on a
procedure described in the patent literature.[1]

Materials:

2,2,6,6-Tetramethylpiperidone (155 g)

Acetone (300 g)

Sodium hydroxide (100 g)

Dimethyl sulfate (150 g)

500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser

Procedure:

» To the four-necked flask, add 2,2,6,6-tetramethylpiperidone, acetone, and sodium hydroxide.
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e Begin stirring the mixture and control the temperature at 35 °C.

o Slowly add dimethyl sulfate to the reaction mixture over a period of 2 hours, maintaining the
temperature at 35 °C.

 After the addition is complete, continue to stir the reaction mixture at 35 °C for an additional
5 hours.

e Cool the reaction mixture and filter to remove any solid byproducts.
o Concentrate the filtrate under reduced pressure to remove the acetone.

e The crude product is then purified by rectification (distillation) to yield the final product,
1,2,2,6,6-pentamethyl-4-piperidone.

Expected Yield: The reported yield for this procedure is approximately 95%.[1]

Mandatory Visualization

The following diagram illustrates the synthesis workflow for 1,2,2,6,6-Pentamethylpiperidin-4-

one.
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Synthesis of 1,2,2,6,6-Pentamethylpiperidin-4-one

Starting Materials:
- 2,2,6,6-Tetramethylpiperidone
- Dimethyl Sulfate
- Sodium Hydroxide
- Acetone (Solvent)

!

Reaction Conditions:
- Temperature: 35 °C
- Stirring for 7 hours

i

Work-up:

1. Cooling

2. Filtration
3. Concentration

i

Purification:
- Rectification (Distillation)

Final Product:

1,2,2,6,6-Pentamethylpiperidin-4-one

Click to download full resolution via product page

Synthesis Workflow Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. CN110950794A - Preparation method of 1,2,2,6, 6-pentamethyl-4-piperidone - Google
Patents [patents.google.com]

 To cite this document: BenchChem. [1,2,2,6,6-Pentamethylpiperidin-4-one molecular
structure and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1347279#1-2-2-6-6-pentamethylpiperidin-4-one-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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